Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester
Overview
Description
Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester is an organic silicon compound with the molecular formula C7H12BrCl3O2Si and a molecular weight of 342.52 g/mol . This compound is known for its applications in organic synthesis and surface treatment, where it is used to prepare functional polymers, resins, and adhesives[2][2].
Preparation Methods
The synthesis of propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester typically involves the reaction of 2-bromo-2-methylpropionic acid with trichlorosilane[2][2]. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The process involves the following steps:
Reaction Setup: The reactants are mixed in a suitable solvent, often under an inert atmosphere to prevent unwanted side reactions.
Reaction Conditions: The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours.
Purification: The product is purified using techniques such as distillation or chromatography to remove any impurities[][2].
Chemical Reactions Analysis
Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Scientific Research Applications
This compound has several applications in scientific research:
Biology: It is employed in the modification of biomolecules for research purposes, such as the development of new drug delivery systems[][2].
Medicine: The compound is investigated for its potential use in the synthesis of biologically active molecules.
Industry: It is used in the production of functional polymers, resins, and adhesives, which have applications in coatings, sealants, and other materials[][2].
Mechanism of Action
The mechanism of action of propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester involves its ability to undergo substitution and hydrolysis reactions. The bromine atom and ester group are reactive sites that allow the compound to interact with various nucleophiles and electrophiles. These interactions lead to the formation of new chemical bonds and the modification of existing structures .
Comparison with Similar Compounds
Propanoic acid, 2-bromo-2-methyl-, 3-(trichlorosilyl)propyl ester can be compared with similar compounds such as:
Propanoic acid, 2-bromo-, methyl ester: This compound has a similar structure but lacks the trichlorosilyl group, making it less versatile in surface modification applications.
2-Bromo-2-methylpropionic acid: This compound is a precursor in the synthesis of the ester and is used in similar applications but does not have the same reactivity as the ester.
The unique presence of the trichlorosilyl group in this compound enhances its reactivity and makes it particularly useful in surface treatment and polymer synthesis[2][2].
Properties
IUPAC Name |
3-trichlorosilylpropyl 2-bromo-2-methylpropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12BrCl3O2Si/c1-7(2,8)6(12)13-4-3-5-14(9,10)11/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEVOCWHKMYIZGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OCCC[Si](Cl)(Cl)Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12BrCl3O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20587762 | |
Record name | 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
688359-84-4 | |
Record name | 3-(Trichlorosilyl)propyl 2-bromo-2-methylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20587762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trichlorosilyl)propyl 2-Bromo-2-methylpropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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